S-Methylisothiourea hemisulfate
Overview
Description
S-Methylisothiourea hemisulfate (SMT) is a chemical compound known for its role as an inhibitor of inducible nitric oxide synthase (iNOS). It has been studied in various contexts, including its effects on the healing of colonic anastomosis in rats, where it was found to improve healing by accelerating the proliferative stage without interfering with the breaking strength of the anastomosis (Almeida et al., 2012).
Synthesis Analysis
The synthesis of SMT involves its use as a precursor for methanethiol in gold(I)-promoted anti-Markovnikov hydrothiolation of olefins. This demonstrates its utility in synthetic chemistry, allowing for the efficient generation of thiyl radicals and acting as a stable radical initiator (Kristensen et al., 2018).
Molecular Structure Analysis
SMT and its derivatives have been characterized using various spectroscopic methods. For instance, S-Methyl-(-N-aryl and -N-alkyl)isothioureas derived from 2-aminobenzothiazole have been synthesized and characterized, with the molecular structure of certain derivatives confirmed through X-ray molecular structure analysis (Cruz et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of SMT has been explored in various studies, including its role in the clean and economic synthesis of alkanesulfonyl chlorides via bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts, demonstrating its versatility and efficiency in organic synthesis (Yang et al., 2013).
Physical Properties Analysis
The physical properties of derivatives of SMT, such as N,N′-di-Boc-S-methylisothiourea, have been detailed, including solubility in common organic solvents and melting points, providing insight into its usability in further chemical synthesis and applications (Bhonde & Looper, 2013).
Chemical Properties Analysis
SMT's chemical properties, especially as an iNOS inhibitor, have been extensively researched. It exhibits potent inhibition across various nitric oxide synthase (NOS) isozymes, demonstrating its potential therapeutic utility in conditions where modulation of NO production is desirable (Garvey et al., 1994).
Scientific Research Applications
Colonic Anastomosis Healing : A study found that S-methylisothiourea hemisulfate improves the healing of colonic anastomosis in rats by accelerating the proliferative stage without interfering with the anastomosis breaking strength (Almeida et al., 2012).
Nephrotoxicity Reduction : It was observed that S-methylisothiourea hemisulfate effectively reduces cisplatin-induced nephrotoxicity in male rats, but not in females (Ghayyoomi et al., 2015).
Iron Overload in Rats : This compound does not protect the kidney from iron deposition in iron overload rats, although it reduces serum levels of kidney function biomarkers (Maleki et al., 2016).
Determining Sulfhydryl Groups : It is useful for determining sulfhydryl groups in biological materials and has potential for splitting disulfide bonds by reduced heme in blood (Ellman, 1959).
Reducing Lung Injury : S-methylisothiourea effectively reduces lung injury caused by gastrointestinal decontamination agents aspiration, which can be beneficial during decontamination procedures (Güzel et al., 2012).
Myocardial Lipid Peroxidation : It can inhibit myocardial lipid peroxidation induced by adriamycin in rats, possibly through the selective inhibition of iNOS activity in the myocardium (Guan-ming et al., 2003).
Arthritis and Pyrexia Treatment : Combining S-methylisothiourea with rofecoxib and mefenamic acid shows synergistic interaction in reducing arthritis progression and Brewer's yeast-induced pyrexia in female albino rats, suggesting a common mode of antipyretic action (Bhat et al., 2007; Bhat et al., 2005).
Osteoarthritis Treatment : It effectively reduces pain and pathology in osteoarthritis by reducing nitric oxide production, interleukin-1, and tumor necrosis factor (Balaganur et al., 2014).
Intestinal Ischemia/Reperfusion Injury : A combination of S-methylisothiourea and melatonin significantly reduces intestinal ischemia/reperfusion injury in rats by increasing antioxidant enzyme activities and decreasing malondialdehyde and protein carbonyl content (Tunç et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl carbamimidothioate;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H6N2S.H2O4S/c2*1-5-2(3)4;1-5(2,3)4/h2*1H3,(H3,3,4);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZXQZOBAUXLHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=N)N.CSC(=N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14N4O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2986-19-8 (Parent) | |
Record name | Bis(S-methylisothiouronium) sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000867447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
278.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-Methylisothiourea hemisulfate | |
CAS RN |
867-44-7 | |
Record name | Bis(S-methylisothiouronium) sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000867447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamimidothioic acid, methyl ester, sulfate (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(2-methylisothiouronium) sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.600 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS(S-METHYLISOTHIOURONIUM) SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H834R05C26 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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